REACTION_SMILES
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[CH:13]1([N:19]=[C:20]=[S:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1.[n:1]1[c:2]([N:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[cH:3][n:4][cH:5][cH:6]1>>[n:1]1[c:2]([N:7]2[CH2:8][CH2:9][N:10]([C:20]([NH:19][CH:13]3[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]3)=[S:21])[CH2:11][CH2:12]2)[cH:3][n:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=NC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnc(N2CCNCC2)cn1
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Name
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Type
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product
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Smiles
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S=C(NC1CCCCC1)N1CCN(c2cnccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |